

N-hexylhydroxylamine in hydroxamic acid synthesis

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Compound Focus: N-hexylhydroxylamine

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Hydroxylamine Donating Reagents in Synthesis

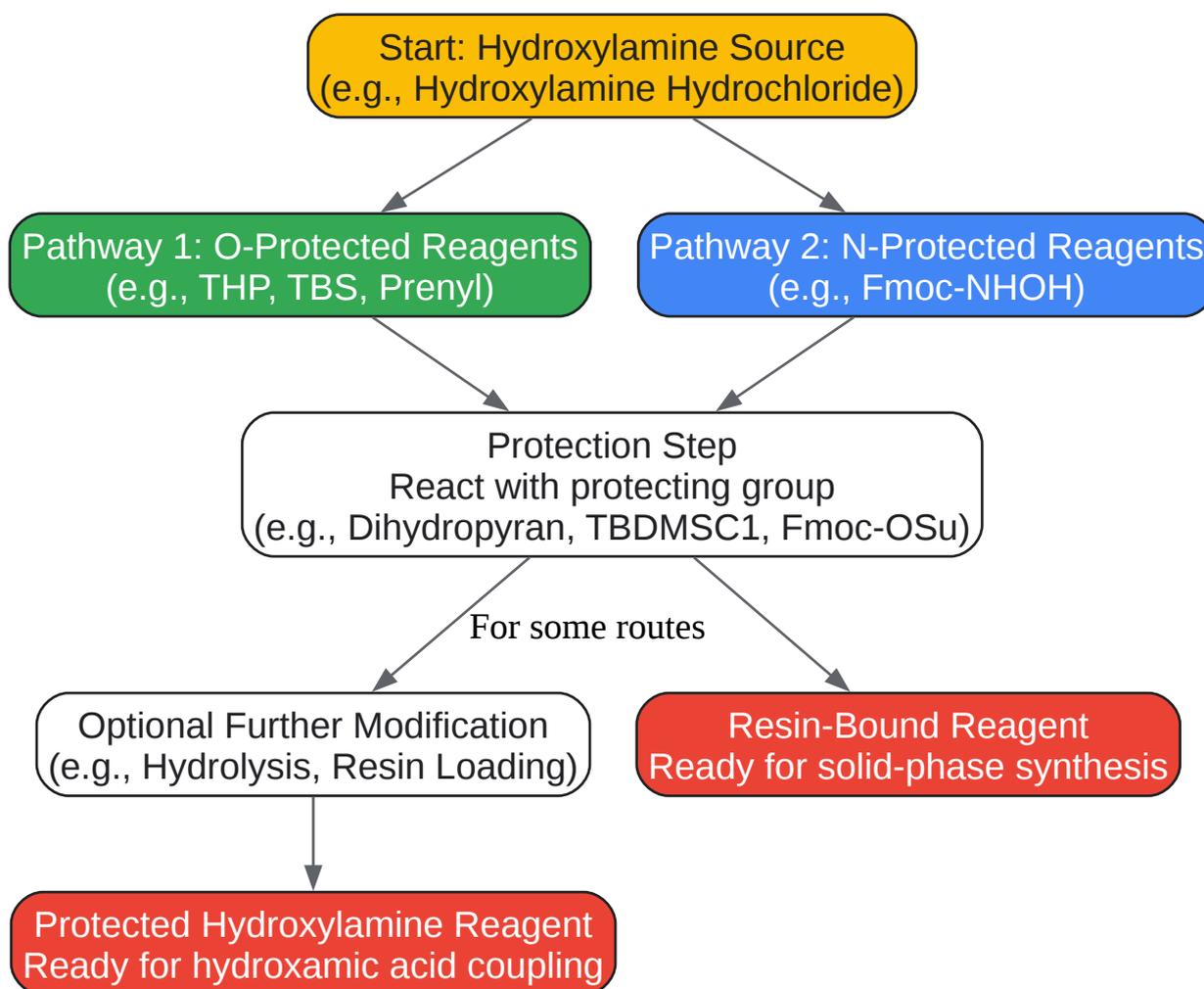
Hydroxamic acids are typically synthesized by reacting a carboxylic acid derivative with a hydroxylamine donor [1]. Free hydroxylamine is unstable and mutagenic, so protected forms are preferred [1]. While the searched literature does not mention **N-hexylhydroxylamine** specifically, it details other reagents that illustrate common practices.

Table: Examples of Hydroxylamine Donating Reagents

Reagent Name	Type	Key Characteristics	Deprotection/Cleavage Notes
Hydroxylamine Hydrochloride [1]	Salt	Commercially available, requires base for activation [1].	Not applicable; used directly after basification.
O-Tetrahydro-2H-pyran-2-yl (THP) [1]	O-protected	Commercially available, can be prepared from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran [1].	Acidic conditions [1].
O-2-Methylprenyl [1]	O-protected	Yields volatile by-products upon deprotection, which can simplify	Not specified in detail.

Reagent Name	Type	Key Characteristics	Deprotection/Cleavage Notes
		purification [1].	
O-(tert-Butyldimethylsilyl) [1]	O-protected	Commercially available but costly; can be synthesized from hydroxylamine hydrochloride and TBDMSC1 [1].	Fluoride ions (e.g., TBAF).
N-Fmoc protected hydroxylamine [1]	N-protected (Solid-phase)	Used for solid-phase synthesis; coupled to 2-chlorotriptyl chloride resin [1].	Piperidine (e.g., 20% piperidine/NMP) [1].

The synthesis workflow for these reagents involves protection, coupling, and deprotection steps, as shown below.



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General Protocol for Hydroxamic Acid Synthesis

The following protocol adapts common hydroxamate synthesis methods for use with substituted hydroxylamines like **N-hexylhydroxylamine** [2] [3]. The synthesis from carboxylic acids using coupling reagents is a standard and efficient approach.

Protocol: Synthesis of N-Alkylhydroxamic Acids via Carboxylic Acid Activation

Principle: This one-pot method involves activating a carboxylic acid with a coupling reagent, followed by reaction with N-alkylhydroxylamine (e.g., **N-hexylhydroxylamine**) to form the hydroxamic acid derivative [2].

Materials:

- **Carboxylic acid substrate**
- **N-hexylhydroxylamine hydrochloride** (Note: Assume required)
- Coupling reagent: **T3P (1-Propanephosphonic acid cyclic anhydride)**, ~50% in EtOAc or DMF [2]. Alternatives include **o-NosyIOXY** or **4-NBsOXY** [2].
- Base: **N,N-Diisopropylethylamine (DIPEA)** or **Triethylamine (TEA)**
- Solvent: Anhydrous **Dichloromethane (DCM)**, **N,N-Dimethylformamide (DMF)**, or **Toluene**
- Purification supplies: Silica gel, solvents for extraction and chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 equiv) and **N-hexylhydroxylamine hydrochloride** (1.2 - 1.5 equiv) in anhydrous solvent (e.g., DCM, ~0.2-0.5 M concentration).
- **Base Addition:** Cool the mixture to 0°C in an ice-water bath. Add the base (e.g., DIPEA, 2.5 - 3.0 equiv) slowly with stirring.
- **Coupling Reagent Addition:** Slowly add the coupling reagent T3P (1.2 - 1.5 equiv) to the reaction mixture. After addition, remove the ice bath and allow the reaction to warm to room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting acid is consumed (typically 2-12 hours).
- **Work-up:** Once complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (or EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
- **Purification:** Concentrate the organic solution under reduced pressure. Purify the crude product using flash column chromatography on silica gel to obtain the pure N-hexylhydroxamic acid derivative.

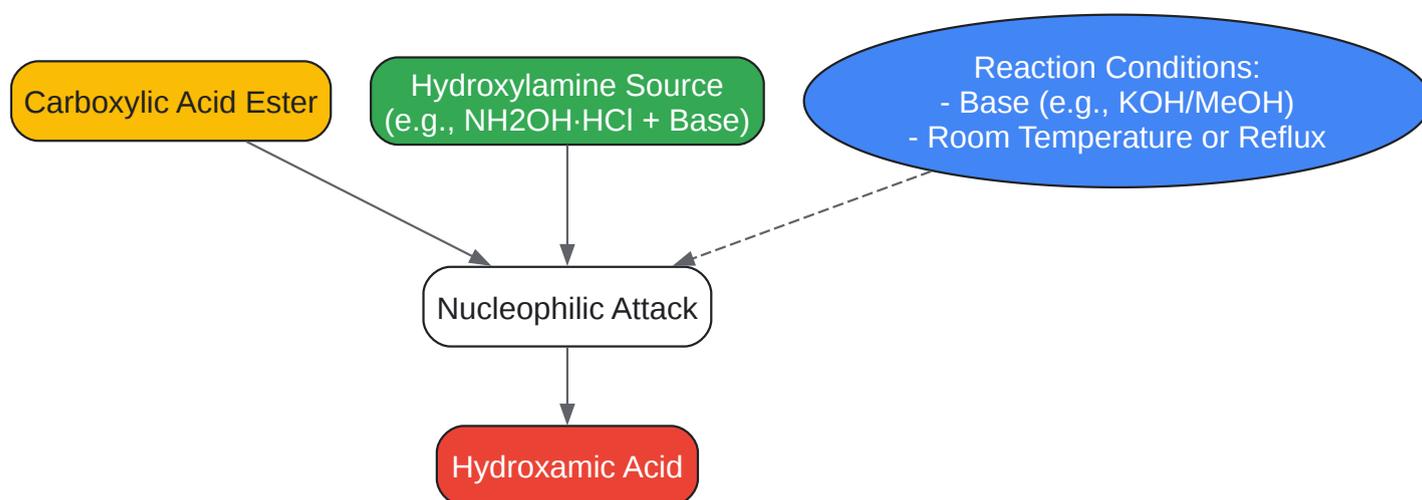
Critical Notes:

- **Ultrasonication:** Applying ultrasonication can accelerate the reaction rate when using T3P [2].
- **Racemization:** Methods using reagents like o-NosyIOXY are compatible with chiral substrates and prevent racemization [2].
- **Safety:** **N-hexylhydroxylamine** is likely an irritant. Use appropriate personal protective equipment (PPE) and handle all chemicals in a well-ventilated fume hood.

Research Considerations and Alternative Pathways

Since **N-hexylhydroxylamine** is not a commonly reported reagent, you may need to consider alternative approaches.

- **Synthesize N-Hexylhydroxylamine:** You may need to synthesize the reagent. A potential pathway involves the reaction of **hexylamine with a protected oxime or hydroxylamine derivative**.
- **Use Commercial Alternatives:** For initial feasibility studies, consider using commercially available hydroxylamine sources like **O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine** or **N,O-Dimethylhydroxylamine** (for Weinreb amide synthesis) to establish your synthetic route before introducing the custom N-hexyl variant [1] [2].
- **Direct Synthesis from Esters:** An alternative route involves the direct reaction of active esters with hydroxylamine. A generic protocol for this is shown below.



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How to Locate Specific Information

The lack of specific data on **N-hexylhydroxylamine** suggests it is a specialized reagent. To advance your research, I recommend:

- **Consult Specialty Chemical Suppliers:** Check catalogs from companies like Sigma-Aldrich, TCI Chemicals, or Combi-Blocks to see if **N-hexylhydroxylamine** is available for purchase.
- **Perform a Broader Literature Search:** Use SciFinder Navigator or Reaxys to perform a structure-based search for "**N-hexylhydroxylamine**" to find any reported synthesis procedures or physical data.

- **Explore Patent Literature:** Patents can be a valuable source of synthetic information for non-standard reagents.

I hope this overview of hydroxylamine reagents and synthetic protocols provides a solid foundation for your work. Would you like me to elaborate on the synthesis of any of the other hydroxylamine donating reagents, such as the O-THP or Fmoc-protected variants?

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